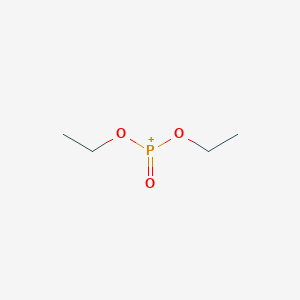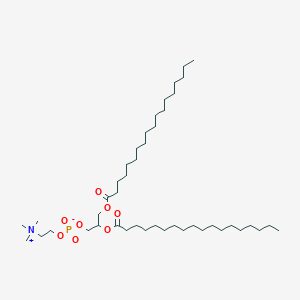
3-Bromo-2-nitrobenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-2-nitrobenzoic acid and its derivatives often involves nucleophilic substitution reactions. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, showcasing the compound's reactivity and potential for creating structurally diverse molecules (Guerrera et al., 1995).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-nitrobenzoic acid derivatives has been elucidated using spectroscopic techniques. These studies provide insight into the compound's electronic and spatial configuration, crucial for understanding its reactivity and interactions. For example, FT-IR and molecular structure analysis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, offer detailed information about the vibrational modes and structural parameters that are vital for chemical synthesis and application (Kumar et al., 2014).
Chemical Reactions and Properties
3-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, highlighting its utility in synthetic chemistry. Its reactivity with nucleophiles, under the influence of bases, leads to the formation of unexpected isomers, demonstrating the compound's versatile chemical behavior (Cosimelli et al., 2001). Additionally, studies on the stability and degradation of bioactive nitrocompounds, such as 4-bromomethyl-3-nitrobenzoic acid, under various conditions provide essential insights into their chemical stability, critical for pharmaceutical applications (Freitas et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Amino-3-Nitrobenzo[b]thiophenes : A study by Guerrera et al. (1995) discovered a novel aromatic nucleophilic substitution with rearrangement reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines. This reaction leads to unexpected isomers and has potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Synthesis of 2-Bromo-3-Methylbenzoic Acid : Bunnett and Rauhut (2003) demonstrated that 2-bromo-3-methylbenzoic acid can be synthesized using 2-bromo-4-nitrotoluene and petroleum ether. This compound has potential applications in filter aids and halogenation processes (Bunnett & Rauhut, 2003).
Sodium Bromide in Organic Synthesis : A study by Cai and Shui (2005) found that adding sodium bromide to the reaction mixture significantly increases the yield of 3-methyl-4-nitrobenzoic acid. This suggests a free radical mechanism and potential applications in organic synthesis (Cai & Shui, 2005).
Organic Electronics Applications : A 2014 study by Kumar et al. revealed that 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is a stable, hyper-conjugative compound with a unique FT-IR spectrum. This compound shows promise for use in organic electronics (Kumar et al., 2014).
HPLC-UV Analysis in Bioactive Compounds : The study by Freitas et al. (2014) discusses a method for determining 4-bromomethyl-3-nitrobenzoic acid (ANB) using HPLC-UV. The method shows high precision, accuracy, linearity, and robustness, with a degradation product identified as 4-hydroxymethyl-3-nitrobenzoic acid (ANOH). This has implications for the analysis of bioactive nitro compounds (Freitas et al., 2014).
Sulfhydryl Group Determination in Biological Materials : A classic study by Ellman (1959) demonstrates the use of a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials. This compound has potential for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).
Hydrogen Bond Study in Crystals : Calabrese et al. (1966) studied the C-H stretching frequency of propargyl 2-bromo-3-nitrobenzoate crystals. The results suggest that the C-H stretching frequency may be influenced by the proton acceptor's activity, offering insights into hydrogen bonding in crystals (Calabrese, McPhail, & Sim, 1966).
Luminescence Quantum Yield in Complexes : A study by Bettencourt-Dias and Viswanathan (2006) explored the nitro-functionalization and luminescence quantum yield of Eu(III) and Tb(III) benzoic acid complexes. The results showed weak luminescence as solids, with quantum yields around 1 and 3% for Eu(III) and Tb(III) complexes, respectively (de Bettencourt-Dias & Viswanathan, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAURIZJCCFDGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296272 | |
| Record name | 3-bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-nitrobenzoic acid | |
CAS RN |
116529-61-4 | |
| Record name | 3-bromo-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)




